3-Biphenylacetic acid

Übersicht

Beschreibung

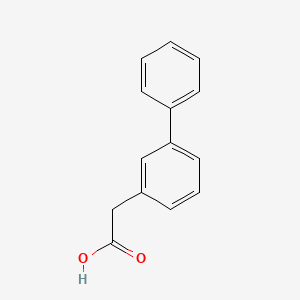

3-Biphenylacetic acid, also known as biphenyl-3-ylacetic acid, is an organic compound with the molecular formula C14H12O2. It belongs to the class of biphenyl derivatives, which consist of two benzene rings connected by a single bond. This compound is known for its applications in various fields, including medicinal chemistry, organic synthesis, and material science.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 3-Biphenylacetic acid typically involves the Suzuki-Miyaura coupling reaction, which is a widely used method for forming carbon-carbon bonds. This reaction involves the coupling of 3-bromophenylacetic acid with phenylboronic acid in the presence of a palladium catalyst and a base such as potassium carbonate . The reaction is carried out under mild conditions, usually at room temperature or slightly elevated temperatures.

Industrial Production Methods: Industrial production of this compound can be achieved through a multi-step process. One common method involves the chloromethylation of biphenyl to produce 3-phenyl benzyl chloride, followed by a reaction with sodium cyanide to form 3-biphenyl acetonitrile. The acetonitrile is then hydrolyzed to yield this compound . This process is optimized for high yield and purity, making it suitable for large-scale production.

Analyse Chemischer Reaktionen

Types of Reactions: 3-Biphenylacetic acid undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert it into alcohols or alkanes.

Substitution: Electrophilic substitution reactions can introduce different functional groups onto the biphenyl rings.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate can yield biphenyl-3-carboxylic acid, while reduction with lithium aluminum hydride can produce biphenyl-3-ylmethanol.

Wissenschaftliche Forschungsanwendungen

Pharmacological Applications

Non-Steroidal Anti-Inflammatory Drug (NSAID)

3-Biphenylacetic acid is widely used as a non-steroidal anti-inflammatory drug due to its analgesic and anti-inflammatory properties. Its effectiveness has been demonstrated in various clinical settings:

- Topical Application for Soft Tissue Trauma : A study evaluated the efficacy of a 3% gel formulation of biphenylacetic acid in treating acute soft tissue injuries. Results showed significant improvement in pain, swelling, and functional impairment within three to seven days of treatment, with minimal side effects reported .

- Rheumatoid Arthritis Treatment : In another study, the pharmacokinetics of biphenylacetic acid were assessed following topical application in patients with rheumatoid arthritis. The gel was found to achieve therapeutic concentrations in plasma and synovial fluid, indicating its potential for localized treatment .

- Allergic Rhinitis : Research has identified this compound as an inhibitor of the prostaglandin D2 receptor DP2, suggesting its potential role in developing selective antagonists for treating allergic rhinitis .

Biochemical Properties

This compound exhibits significant biochemical interactions:

- Enzyme Inhibition : It inhibits cyclooxygenase enzymes, reducing the production of pro-inflammatory mediators like prostaglandins. This mechanism underlies its anti-inflammatory effects .

- Cellular Effects : The compound modulates cellular processes such as gene expression and cell signaling pathways, particularly influencing nuclear factor kappa B (NF-κB), which is crucial in inflammatory responses .

Material Science Applications

This compound has also been utilized in material science:

- Nanofibrous Hydrogels : It has been incorporated into the development of nanofibrous polypeptide hydrogels that mimic extracellular matrices. These hydrogels have potential applications in tissue engineering due to their collagen-like structure .

Dermatological Applications

In dermatology, this compound enhances skin permeation for drug delivery:

- Percutaneous Drug Delivery : Studies have shown that modifications to this compound improve its physicochemical properties, leading to enhanced skin permeation and bioavailability when used as a topical agent .

Comprehensive Data Table

Wirkmechanismus

The mechanism of action of 3-Biphenylacetic acid and its derivatives involves the inhibition of cyclooxygenase (COX) enzymes, which play a key role in the inflammatory process. By inhibiting COX enzymes, these compounds reduce the production of prostaglandins, which are mediators of inflammation and pain . This mechanism is similar to that of other NSAIDs, making this compound derivatives effective in treating conditions like arthritis and muscle inflammation.

Vergleich Mit ähnlichen Verbindungen

Felbinac: A topical NSAID used to treat muscle inflammation and arthritis.

Fenbufen: An NSAID that is metabolized into 3-Biphenylacetic acid in the body.

Flurbiprofen: Another NSAID with a similar structure and mechanism of action.

Uniqueness: this compound is unique due to its specific structural features, which allow it to be used as a versatile intermediate in organic synthesis. Its ability to undergo various chemical reactions and form derivatives with significant biological activity makes it a valuable compound in both research and industrial applications.

Biologische Aktivität

3-Biphenylacetic acid (BPAA) is an organic compound that has garnered attention for its significant biological activities, particularly in pharmacology and dermatology. This article explores the compound's properties, mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by its biphenyl structure attached to an acetic acid moiety. Its molecular formula is CHO. The compound exhibits both anti-inflammatory and analgesic properties, making it a valuable candidate for therapeutic applications.

The biological effects of BPAA are primarily attributed to its ability to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory process. By blocking these enzymes, BPAA reduces the synthesis of prostaglandins, leading to decreased inflammation and pain. Additionally, BPAA may interact with various cellular signaling pathways, enhancing its therapeutic efficacy .

Anti-Inflammatory Effects

Numerous studies have demonstrated the anti-inflammatory properties of this compound. A notable study evaluated the efficacy of a 3% topical gel formulation in patients with acute soft tissue trauma. The results indicated significant reductions in pain and swelling after treatment, with improvements observed as early as three days post-application .

| Study | Treatment | Outcome |

|---|---|---|

| Traxam Study | 3% BPAA gel | Significant improvement in pain and swelling |

| Skin Permeation Study | BPAA salts | Enhanced skin permeability compared to parent drug |

Antioxidant Properties

In addition to its anti-inflammatory effects, BPAA has shown potential antioxidant activity. This property is essential for mitigating oxidative stress-related damage in various diseases. Research indicates that BPAA can scavenge free radicals, contributing to cellular protection .

Topical Formulations

BPAA is primarily utilized in topical formulations due to its favorable pharmacokinetic profile. Its ability to enhance skin permeation has been extensively studied, with modifications such as salt formation leading to improved absorption rates through the skin barrier .

Pain Management

As a non-steroidal anti-inflammatory drug (NSAID), BPAA is effective in managing pain associated with inflammatory conditions. Its application in treating conditions like arthritis demonstrates its clinical relevance .

Case Studies and Research Findings

Case Study: Efficacy of Topical NSAID Gel

A clinical trial involving 32 patients examined the safety and efficacy of a 3% biphenylacetic acid gel for treating acute soft tissue injuries. The study reported statistically significant improvements in pain relief and functional recovery at both three and seven days post-treatment .

Research on Skin Permeation

A study focused on enhancing the skin permeation of BPAA through salt formation revealed that specific salts exhibited significantly higher permeation rates compared to the parent compound. This enhancement is attributed to improved physicochemical properties that facilitate drug absorption .

Eigenschaften

IUPAC Name |

2-(3-phenylphenyl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12O2/c15-14(16)10-11-5-4-8-13(9-11)12-6-2-1-3-7-12/h1-9H,10H2,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLQLJPWPRYUYMK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=CC(=C2)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00178652 | |

| Record name | (1,1'-Biphenyl)-3-acetic acid (9CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00178652 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23948-77-8 | |

| Record name | [1,1′-Biphenyl]-3-acetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=23948-77-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Biphenylacetic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023948778 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (1,1'-Biphenyl)-3-acetic acid (9CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00178652 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What happens to 3-Biphenylacetic acid after it is applied to the skin?

A1: The research paper [] investigates the "disposition" of this compound, which refers to how the compound is absorbed, distributed, metabolized, and excreted by the body after topical application. While the abstract doesn't provide specific details on these processes, it suggests that the study aimed to understand what happens to this compound once it's applied to the skin. This information is crucial for assessing the compound's potential as a topical treatment.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.